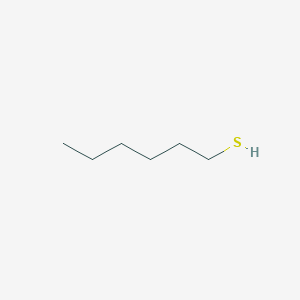

1-Hexanethiol

Beschreibung

Eigenschaften

IUPAC Name |

hexane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-2-3-4-5-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBXCGGQNSVESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3[CH2]5SH, Array, C6H14S | |

| Record name | N-HEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-HEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051574 | |

| Record name | 1-Hexanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-hexanethiol is a colorless liquid with an unpleasant odor., Colorless liquid with an unpleasant odor;[NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with earthy odour, Colorless liquid with an unpleasant odor. | |

| Record name | N-HEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Hexanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/129/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Hexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0324.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

304 °F at 760 mmHg (NIOSH, 2023), 150.00 to 154.00 °C. @ 760.00 mm Hg, 151 °C, 304 °F | |

| Record name | N-HEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Hexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0324.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

68 °F (NIOSH, 2023), 20 °C, 30 °C, 68 °F | |

| Record name | N-HEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-HEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Hexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0324.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: none, soluble in oil and alcohol, Insoluble | |

| Record name | N-HEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-HEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/129/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Hexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0324.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.824-0.835, 0.84 | |

| Record name | N-HEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-HEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/129/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Hexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0324.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 5.04 | |

| Record name | n-HEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 40 °C: 0.16 | |

| Record name | n-HEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

111-31-9 | |

| Record name | N-HEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KH2129A0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hexanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1523 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MO456D70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-113 °F (NIOSH, 2023), -81 °C, -113 °F | |

| Record name | N-HEXANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-Hexanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0324.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Hexanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexanethiol, also known as hexyl mercaptan, is an organic sulfur compound with the chemical formula C₆H₁₄S. It belongs to the thiol class of compounds, which are characterized by the presence of a sulfhydryl (-SH) group. This functional group imparts a distinct and unpleasant odor to the compound. This compound is a versatile chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and as a component in the fabrication of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental methodologies for their determination, and a summary of its safety and handling considerations.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison. These values have been compiled from various reputable sources.

Table 1: General Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₄S |

| Molecular Weight | 118.24 g/mol |

| Synonyms | Hexyl mercaptan, 1-Mercaptohexane, n-Hexylthiol |

| CAS Number | 111-31-9 |

| Appearance | Colorless liquid |

| Odor | Strong, unpleasant, stench |

Table 2: Physical Properties of this compound

| Property | Value |

| Density | 0.84 g/mL at 20 °C |

| Boiling Point | 151-152 °C at 760 mmHg |

| Melting Point | -81 °C |

| Flash Point | 30 °C (86 °F) - Closed Cup |

| Vapor Pressure | 4.5 mmHg at 25 °C |

| Vapor Density | 4.1 (Air = 1) |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other organic solvents |

| Refractive Index | 1.449 at 20 °C |

Table 3: Safety Information for this compound

| Property | Information |

| GHS Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

| GHS Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a fume hood or well-ventilated area are essential. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound. These protocols are based on widely accepted standards from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Boiling Point Determination (ASTM D1078)

The boiling point of this compound is determined using a distillation method as outlined in ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[1][2][3][4][5]

-

Principle: This method measures the temperature range over which a liquid distills under atmospheric pressure. For a pure compound like this compound, this range is typically very narrow.

-

Apparatus: A distillation flask, a condenser, a graduated cylinder for collecting the distillate, and a calibrated thermometer.

-

Procedure:

-

A 100 mL sample of this compound is placed in the distillation flask along with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the level of the side arm leading to the condenser.

-

The flask is heated, and the temperature is recorded when the first drop of condensate falls from the condenser into the receiving cylinder (initial boiling point).

-

Heating is continued at a steady rate, and the temperature is monitored as the distillation proceeds.

-

The temperature at which the last of the liquid evaporates from the bottom of the flask is recorded as the final boiling point. For a pure substance, the boiling point is the constant temperature observed during the majority of the distillation.

-

Melting Point Determination (ASTM E324)

The melting point of this compound, which is a solid at low temperatures, is determined using the capillary tube method described in ASTM E324, "Standard Test Method for Melting Point and Melting Range of Organic Chemicals".[6][7][8][9][10]

-

Principle: This method involves heating a small sample of the solidified compound in a capillary tube and observing the temperature at which it melts.

-

Apparatus: A melting point apparatus with a heated block or oil bath, a calibrated thermometer, and capillary tubes.

-

Procedure:

-

A small amount of solidified this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the melting point apparatus alongside a thermometer.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first sign of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

-

Density Determination (ASTM D4052)

The density of this compound is determined using a digital density meter, following the procedure outlined in ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter".[11][12][13][14][15]

-

Principle: This method is based on the measurement of the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.

-

Apparatus: A digital density meter with a U-tube oscillator and a temperature-controlled housing.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

The sample of this compound is injected into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the filled tube at a specified temperature (e.g., 20 °C).

-

The density is automatically calculated by the instrument based on the calibration data and the measured oscillation period.

-

Flash Point Determination (ASTM D93)

The flash point of this compound is determined using the Pensky-Martens closed-cup tester, as described in ASTM D93, "Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester".[16][17][18][19][20]

-

Principle: The flash point is the lowest temperature at which the vapors of the liquid ignite when an ignition source is applied. In a closed-cup method, the vapors are contained, leading to a lower flash point than in an open-cup method.

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid, a stirring mechanism, and a means of applying an ignition source.

-

Procedure:

-

The sample of this compound is placed in the test cup, and the lid is secured.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric igniter) is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which a flash is observed.

-

Vapor Pressure Determination (ASTM D5191)

The vapor pressure of this compound can be determined using the mini method outlined in ASTM D5191, "Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method)".[21][22][23][24][25]

-

Principle: This method involves introducing a small, chilled, and air-saturated sample of the liquid into a temperature-controlled chamber. The chamber is then expanded to a specific vapor-to-liquid ratio, and the resulting pressure is measured.

-

Apparatus: An automated vapor pressure instrument.

-

Procedure:

-

A small volume of this compound is drawn into a syringe and cooled to 0-1 °C.

-

The sample is then introduced into the test chamber of the instrument, which is maintained at 37.8 °C.

-

The instrument automatically expands the chamber to create a vacuum and then measures the total pressure exerted by the sample vapors.

-

The measured total pressure is then corrected to obtain the dry vapor pressure equivalent.

-

Water Solubility Determination (OECD 105)

The water solubility of this compound is determined using the flask method as described in OECD Guideline 105, "Water Solubility".[26][27][28][29][30]

-

Principle: This method involves shaking a mixture of the substance and water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined.

-

Apparatus: A constant temperature water bath with a shaker, flasks, and an analytical instrument for concentration measurement (e.g., gas chromatograph).

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of water.

-

The flask is sealed and agitated in the constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand to separate the phases.

-

A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved thiol is included.

-

The concentration of this compound in the aqueous sample is determined using an appropriate analytical technique.

-

Spectroscopic Analysis

-

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and splitting pattern of the signals are used to elucidate the structure.

-

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[31] Tetramethylsilane (TMS) is often added as an internal standard.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. Key parameters include the number of scans, pulse sequence, and relaxation delay.[32][33][34]

-

Data Analysis: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine the chemical shifts, integration values, and coupling constants of the different proton signals.

-

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the functional groups present in the molecule.

-

Experimental Protocol:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[35][36] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[37]

-

Data Acquisition: A background spectrum (of the empty salt plates or ATR crystal) is first recorded. Then, the spectrum of the sample is recorded.

-

Data Analysis: The background is subtracted from the sample spectrum to obtain the final IR spectrum. The positions and intensities of the absorption bands are then correlated with specific functional groups.

-

-

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for ionizing organic molecules, which often leads to fragmentation, providing a characteristic fragmentation pattern that can be used for identification.[38][39][40]

-

Experimental Protocol:

-

Sample Introduction: A small amount of this compound is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample must be volatile enough to be in the gas phase.[41]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion. This high energy also causes the molecular ion to fragment.[42]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

-

Mandatory Visualization

Caption: Workflow for the characterization of this compound properties.

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The data presented in a structured format allows for quick reference, while the detailed methodologies offer valuable insights for researchers and scientists in replicating these measurements. The visualization of the characterization workflow further clarifies the logical progression of analysis. A thorough understanding of these properties is crucial for the safe handling, effective application, and environmental assessment of this compound in research and development. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this chemical.[43][44][45][46][47]

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. infinitalab.com [infinitalab.com]

- 7. ASTM E 324 - 2023 - DIN Media [dinmedia.de]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. store.astm.org [store.astm.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ASTM D4052 - eralytics [eralytics.com]

- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 14. psgraw.com [psgraw.com]

- 15. store.astm.org [store.astm.org]

- 16. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 17. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 18. precisionlubrication.com [precisionlubrication.com]

- 19. nazhco.com [nazhco.com]

- 20. store.astm.org [store.astm.org]

- 21. ASTM D5191 - eralytics [eralytics.com]

- 22. store.astm.org [store.astm.org]

- 23. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]

- 24. store.astm.org [store.astm.org]

- 25. webstore.ansi.org [webstore.ansi.org]

- 26. OECD 105 - Phytosafe [phytosafe.com]

- 27. filab.fr [filab.fr]

- 28. oecd.org [oecd.org]

- 29. oecd.org [oecd.org]

- 30. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. mdpi.com [mdpi.com]

- 33. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 34. scribd.com [scribd.com]

- 35. researchgate.net [researchgate.net]

- 36. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 37. jascoinc.com [jascoinc.com]

- 38. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 39. fiveable.me [fiveable.me]

- 40. Electron ionization - Wikipedia [en.wikipedia.org]

- 41. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 42. chem.libretexts.org [chem.libretexts.org]

- 43. fishersci.com [fishersci.com]

- 44. WERCS Studio - Application Error [assets.thermofisher.com]

- 45. sofchip.com [sofchip.com]

- 46. fishersci.co.uk [fishersci.co.uk]

- 47. chemos.de [chemos.de]

A Technical Guide to the Solubility of 1-Hexanethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-hexanethiol in various organic solvents. This document is intended to be a valuable resource for laboratory researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound, with its six-carbon alkyl chain, is a predominantly nonpolar molecule, though the thiol (-SH) group introduces a small degree of polarity. Consequently, it is expected to be readily soluble in nonpolar organic solvents and less soluble in polar solvents.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in a range of common organic solvents at 25°C. It is important to note that while this data provides a useful reference, it is compiled from a secondary source and has not been independently verified through peer-reviewed literature.

| Solvent | Chemical Class | Solubility (g/L) at 25°C[2] |

| Tetrahydrofuran (THF) | Ether | 4140.39 |

| 1,4-Dioxane | Ether | 1990.82 |

| n-Butanol | Alcohol | 1673.7 |

| Acetone | Ketone | 1487.31 |

| Ethanol | Alcohol | 1462.81 |

| Isopropanol | Alcohol | 1376.78 |

| n-Propanol | Alcohol | 1280.37 |

| 2-Butanone | Ketone | 1106.33 |

| n-Hexane | Alkane | 963.06 |

| n-Pentanol | Alcohol | 924.84 |

| Isobutanol | Alcohol | 902.07 |

| Ethyl Acetate | Ester | 888.53 |

| Methanol | Alcohol | 775.42 |

| Acetonitrile | Nitrile | 706.81 |

| Dimethylformamide (DMF) | Amide | 708.46 |

| Toluene | Aromatic Hydrocarbon | 636.0 |

| Methyl Acetate | Ester | 594.07 |

| Water | Polar Protic | 0.08 |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical research. The gravimetric method is a widely used and reliable technique for determining the thermodynamic solubility of a liquid solute in a solvent.

Gravimetric Method (Shake-Flask)

This method involves preparing a saturated solution of the solute in the solvent and then determining the concentration of the solute in that saturated solution by weighing the residue after solvent evaporation.[3][4]

Materials:

-

This compound

-

Organic solvent of interest

-

Conical flasks or vials with airtight seals

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Calibrated pipettes

-

Pre-weighed evaporation dishes or vials

-

Rotary evaporator or vacuum oven

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask or vial. The presence of a visible excess of the thiol ensures that the solution is saturated.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a constant temperature bath (e.g., 25°C) and agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature until the undissolved this compound has completely separated, forming a distinct layer.

-

-

Sample Withdrawal:

-

Carefully withdraw a known volume of the clear, saturated supernatant (the solvent with dissolved this compound) using a calibrated pipette. It is crucial to avoid transferring any of the undissolved thiol.

-

-

Solvent Evaporation and Quantification:

-

Transfer the accurately measured aliquot of the saturated solution to a pre-weighed evaporation dish.

-

Remove the solvent by evaporation. For volatile organic solvents, this can be done in a fume hood or, for more controlled removal, using a rotary evaporator or a vacuum oven at a temperature that will not cause significant evaporation of the this compound.

-

Once the solvent is completely removed, reweigh the dish containing the this compound residue.

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the empty dish from the final weight.

-

-

Calculation of Solubility:

-

The solubility is then calculated and can be expressed in various units, such as grams per liter (g/L) or grams per 100 grams of solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the logical relationship between these factors.

Caption: Intermolecular forces governing solubility.

References

An In-depth Technical Guide to the Safe Handling of 1-Hexanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-hexanethiol, a crucial reagent in various research and development applications. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as hexyl mercaptan, is a colorless liquid with a strong, unpleasant odor.[1][2] It is highly flammable and harmful if swallowed or inhaled.[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS hazard statements:

-

H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H331/H332: Toxic if inhaled / Harmful if inhaled[1]

The substance is irritating to the eyes, skin, and respiratory tract and may have effects on the central nervous system, potentially leading to a lowered level of consciousness.[1]

Quantitative Safety Data

A summary of the key quantitative safety data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 118.24 g/mol | [1][4] |

| Boiling Point | 150-154 °C (302-309 °F) at 760 mmHg | [1][4] |

| Melting Point | -81 °C to -80 °C (-113 °F) | [1][4] |

| Flash Point | 20 °C to 38.9 °C (68 °F to 102 °F) - closed cup | [1][2][4][5] |

| Density | 0.832 - 0.84 g/mL at 25 °C | [1][4] |

| Vapor Density | 5.04 (Air = 1) | [1] |

| Odor Threshold | 2.44 ppm | [1][2] |

| NIOSH REL (Ceiling) | 0.5 ppm (2.7 mg/m³) for 15 minutes | [1] |

| LC50 (Rat, Inhalation) | 1,080 ppm/4h | [2] |

Experimental Protocols

The safety data presented in this guide are determined through standardized experimental protocols. The following are detailed methodologies for key experiments.

4.1. Acute Inhalation Toxicity (LC50)

The acute inhalation toxicity of this compound, expressed as the LC50 value, is determined following the OECD Guideline for the Testing of Chemicals, TG 403.[1] This method assesses the health hazards associated with a single, short-term exposure to a chemical by inhalation.

-

Principle: Groups of animals, typically rats, are exposed to the test substance at various concentrations for a fixed period (usually 4 hours).[1] The animals are then observed for up to 14 days for signs of toxicity and mortality.[1]

-

Methodology:

-

Test Animals: Healthy, young adult rats of a single strain are used.

-

Exposure System: A dynamic inhalation exposure system is used to maintain a constant and uniform concentration of this compound vapor in the exposure chamber.[1]

-

Concentration Levels: At least three concentrations of the test substance are used, with the aim of producing a range of toxic effects and mortality rates. A control group is exposed to clean air under the same conditions.

-

Observations: Animals are observed for clinical signs of toxicity during and after exposure. Body weight is recorded before the test and at least weekly thereafter. All animals are subjected to a gross necropsy at the end of the observation period.[1]

-

Data Analysis: The LC50, the concentration estimated to cause mortality in 50% of the test animals, is calculated using appropriate statistical methods.

-

4.2. Flash Point Determination

The flash point of this compound is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (ASTM D93) or the Tag Closed Cup Tester (ASTM D56).[3]

-

Principle: The flash point is the lowest temperature at which the vapors of the liquid ignite when an ignition source is applied.[3] The closed-cup method confines the vapors, typically resulting in a lower flash point than an open-cup method.

-

Methodology (ASTM D93):

-

Apparatus: A Pensky-Martens closed-cup tester is used.

-

Sample Preparation: A sample of this compound is placed in the test cup of the apparatus.

-

Heating and Stirring: The sample is heated at a slow, constant rate while being stirred to ensure temperature uniformity.[3]

-

Ignition Source Application: The ignition source is applied to the vapor space above the liquid at regular temperature intervals.[3]

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[3] The observed flash point is then corrected for barometric pressure.[3]

-

4.3. Skin and Eye Irritation/Corrosion

The potential for this compound to cause skin and eye irritation is assessed using in vitro methods to reduce or replace animal testing, in line with OECD guidelines.

-

Principle: These tests use reconstructed human epidermis (RhE) or cornea-like epithelium (RhCE) models to predict the skin or eye irritation potential of a chemical.[6][7]

-

Methodology (In Vitro Skin Irritation - OECD TG 439):

-

Test System: A commercially available, validated RhE tissue model is used.

-

Procedure: A small amount of this compound is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissue is incubated for a specific period.

-

Viability Assessment: After incubation, the tissue is rinsed, and cell viability is determined using a quantitative method, typically the MTT assay.

-

Classification: The chemical is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.[6]

-

Safe Handling and Storage

5.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[8][9]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] For longer duration work, a powered air-purifying respirator (PAPR) may be necessary.[10]

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices.[9][11] Wash hands before breaks and immediately after handling the product.[11] Do not eat, drink, or smoke when using this product.[9][11]

5.2. Handling

-

Keep away from open flames, hot surfaces, and sources of ignition.[9][11]

-

Use only non-sparking tools and take precautionary measures against static discharges.[9][11]

-

Avoid contact with skin, eyes, and clothing.[9][11] Do not breathe mist, vapors, or spray.[9][11]

5.3. Storage

-

Keep the container tightly closed in a dry and well-ventilated place.[9][11]

-

Incompatible with oxidizing agents, strong acids and bases, and alkali metals.[1]

Emergency Procedures

6.1. Accidental Release Measures

In the event of a spill, follow these procedures:

-

Isolate the area: Immediately isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1]

-

Eliminate ignition sources: Remove all sources of ignition (no smoking, flares, sparks, or flames) from the immediate area.[1][12]

-

Ventilate the area.

-

Contain the spill: Use a non-combustible absorbent material like sand or earth to soak up the spill.[1] Prevent entry into waterways, sewers, basements, or confined areas.[1][12]

-

Collect the absorbed material: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1]

6.2. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]

-

Skin Contact: Immediately wash the contaminated skin with soap and plenty of water.[1] Remove contaminated clothing and shoes. Get medical attention if symptoms occur.

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

6.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[9]

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][11]

Emergency Response Workflow for this compound Spill

The following diagram illustrates the logical workflow for responding to a this compound spill.

Caption: Workflow for a this compound Spill Response.

References

- 1. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 2. oecd.org [oecd.org]

- 3. delltech.com [delltech.com]

- 4. oecd.org [oecd.org]

- 5. aidic.it [aidic.it]

- 6. iivs.org [iivs.org]

- 7. epa.gov [epa.gov]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. filab.fr [filab.fr]

- 10. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 11. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 12. ecetoc.org [ecetoc.org]

The Intricate Dance of Self-Assembly: An In-depth Technical Guide to α-Alkanethiol Monolayers on Gold

For Researchers, Scientists, and Drug Development Professionals

The spontaneous formation of highly ordered, self-assembled monolayers (SAMs) of α-alkanethiols on gold surfaces represents a cornerstone of modern surface science and nanotechnology. This phenomenon, driven by a delicate interplay of chemical and physical forces, provides a robust and versatile platform for tailoring surface properties with molecular precision. This technical guide delves into the core mechanism of α-alkanethiol self-assembly on gold, offering a detailed exploration of the underlying principles, experimental methodologies, and critical quantitative data for researchers and professionals in the fields of materials science, biotechnology, and drug development.

The Self-Assembly Mechanism: A Two-Act Play

The formation of an alkanethiol SAM on a gold (Au(111)) surface is a dynamic process that can be broadly categorized into two distinct stages: an initial, rapid physisorption followed by a slower, organizational chemisorption and refinement phase.

Act I: The Initial Encounter - Physisorption and "Lying-Down" Phase

Upon introduction of a dilute ethanolic solution of alkanethiols to a clean gold substrate, the thiol molecules rapidly adsorb onto the surface.[1] This initial interaction is characterized by the formation of a disordered, low-density phase where the alkyl chains of the thiol molecules tend to lie parallel to the gold surface.[2] This "lying-down" or "striped" phase is driven by van der Waals interactions between the alkyl chains and the gold substrate.[3][4] The kinetics of this initial stage are generally fast, occurring within minutes, and can be influenced by factors such as the concentration of the thiol solution and the choice of solvent.[1][5] While ethanol is a commonly used solvent, others can be employed, potentially affecting the initial adsorption rate.[1]

Act II: The Ordering - Chemisorption and "Standing-Up" Phase

Following the initial physisorption, a slower, more deliberate process of chemisorption and molecular organization takes place. This stage is characterized by the cleavage of the S-H bond of the thiol headgroup and the formation of a strong, covalent-like gold-thiolate (Au-S) bond.[1][6] This bond formation is the primary driving force for the self-assembly process, with a significant binding energy.[4]

As more molecules adsorb, steric hindrance and intermolecular van der Waals interactions between the adjacent alkyl chains compel the molecules to transition from a "lying-down" to a more ordered and densely packed "standing-up" orientation.[2] This transition is a critical step in the formation of a well-ordered monolayer. The final, thermodynamically stable structure is a densely packed, quasi-crystalline assembly where the alkyl chains are tilted at a specific angle with respect to the surface normal to maximize van der Waals forces.[4] This ordering process can take several hours to complete, with longer immersion times generally leading to more well-ordered monolayers with fewer defects.[1]

// Node Styling Alkanethiols [shape=ellipse]; Physisorption [shape=rectangle]; Chemisorption [shape=rectangle]; SAM [shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: The two-stage self-assembly mechanism of α-alkanethiols on gold.

Quantitative Data Summary

The structural and thermodynamic parameters of alkanethiol SAMs are crucial for their application. The following tables summarize key quantitative data gathered from various studies.

Table 1: Structural Properties of n-Alkanethiol SAMs on Au(111)

| Chain Length (n) | Tilt Angle (θ) from Surface Normal | Packing Density (molecules/nm²) | Monolayer Thickness (Å) |

| 2 (Ethanethiol) | ~67-79° (lying-down) | Lower | ~5 |

| 3 (Propanethiol) | ~33-46° (standing-up) | Higher | ~6 |

| 6 (Hexanethiol) | ~33-46° | ~4.6 | ~9 |

| 8 (Octanethiol) | ~32° | ~4.6 | ~11 |

| 10 (Decanethiol) | ~35° | ~4.6 | ~13 |

| 11 (Undecanethiol) | ~32° | ~4.6 | ~14 |

| 16 (Hexadecanethiol) | ~33° | ~4.6 | ~20 |

| 18 (Octadecanethiol) | ~30° | ~4.6 | ~22 |

Note: Tilt angles and packing densities can vary slightly depending on the specific experimental conditions and measurement techniques.

Table 2: Thermodynamic and Kinetic Parameters

| Parameter | Value | Notes |

| Au-S Bond Energy | ~45 kcal/mol (~188 kJ/mol) | The primary driving force for chemisorption.[4] |

| Adsorption Energy per CH₂ group | ~-0.10 eV/CH₂ (standing-up) | Contribution of van der Waals interactions to the stability of the monolayer.[3] |

| ~-0.12 eV/CH₂ (lying-down) | Includes both chain-chain and chain-substrate interactions.[3] | |

| Initial Adsorption (Physisorption) | Follows Langmuir kinetics | Characterized by a rapid increase in surface coverage.[5] |

| Reorganization (Chemisorption) | Slower, complex kinetics | Involves conformational changes and ordering of the alkyl chains. |

| Desorption Temperature | ~350-450 K | Desorption often occurs as dialkyl disulfides.[7] |

Experimental Protocols

Reproducible formation and characterization of high-quality SAMs require meticulous experimental procedures.

Preparation of Alkanethiol Self-Assembled Monolayers

This protocol outlines the standard procedure for forming alkanethiol SAMs on gold substrates from a solution.

Materials:

-

Gold-coated substrate (e.g., silicon wafer, glass slide)

-

α-Alkanethiol

-

Absolute Ethanol (200 proof)

-

Cleaning solution (e.g., Piranha solution: 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂. Extreme caution is required when handling Piranha solution. )

-

Nitrogen gas source

-

Clean glassware

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by immersing the substrate in Piranha solution for 10-15 minutes, followed by copious rinsing with deionized water and then ethanol. Alternatively, UV/Ozone cleaning for 15-20 minutes is a common and effective method.

-

Substrate Drying: Dry the cleaned substrate under a gentle stream of high-purity nitrogen gas.

-

Solution Preparation: Prepare a 1 mM solution of the desired α-alkanethiol in absolute ethanol. It is recommended to use freshly prepared solutions.

-

Immersion: Immediately immerse the clean, dry gold substrate into the alkanethiol solution. The immersion should be carried out in a clean, covered container to prevent contamination.

-

Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1]

-

Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen gas. The sample is now ready for characterization or further use.

Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the SAM.

Procedure:

-

Sample Introduction: The prepared SAM on the gold substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Survey Scan: A wide energy range survey scan (e.g., 0-1200 eV binding energy) is performed to identify all the elements present on the surface.

-

High-Resolution Scans: High-resolution spectra are acquired for the core levels of interest, typically Au 4f, S 2p, C 1s, and O 1s (to check for oxidation).

-

Data Analysis:

-

Elemental Composition: The presence of gold, sulfur, and carbon confirms the formation of the SAM.

-

Chemical State: The binding energy of the S 2p peak (around 162 eV) is characteristic of a gold-thiolate bond, confirming chemisorption. The absence of a peak around 164 eV indicates no unbound thiol.[7]

-

Monolayer Quality: The C 1s spectrum can provide information about the ordering of the alkyl chains. The O 1s spectrum can be used to assess the degree of oxidation of the monolayer.

-

Thickness Estimation: Angle-resolved XPS (ARXPS) can be used to determine the thickness of the monolayer.

-

Characterization by Scanning Tunneling Microscopy (STM)

STM provides real-space images of the SAM at the atomic or molecular level, revealing the surface morphology, packing structure, and defects.

Procedure:

-

Sample Mounting: The SAM-coated substrate is securely mounted on the STM sample stage.

-

Tip Approach: A sharp metallic tip (typically Pt/Ir or W) is brought into close proximity (a few angstroms) to the SAM surface.

-

Tunneling Current Establishment: A bias voltage is applied between the tip and the sample, and a tunneling current is established.

-

Scanning and Imaging: The tip is scanned across the surface while maintaining a constant tunneling current (constant current mode) or constant height (constant height mode). The feedback loop that controls the tip's vertical position generates a topographic image of the surface.

-

Image Analysis:

-

Surface Morphology: Large-area scans reveal the overall quality of the monolayer, including the presence of terraces, step edges, and large-scale defects.

-

Molecular Packing: High-resolution images can resolve the individual alkanethiol molecules and determine the packing arrangement, such as the characteristic (√3 × √3)R30° or c(4x2) superstructures.

-

Defect Analysis: STM is highly effective in identifying and characterizing various types of defects in the monolayer, such as pinholes, domain boundaries, and vacancy islands.

-

Conclusion

The self-assembly of α-alkanethiols on gold is a powerful and well-studied phenomenon that provides a gateway to precisely engineered surfaces. Understanding the nuances of the assembly mechanism, from the initial physisorption to the final ordered chemisorbed monolayer, is paramount for the successful design and fabrication of functional interfaces. This guide has provided a comprehensive overview of the core principles, critical quantitative data, and detailed experimental protocols to aid researchers and professionals in harnessing the full potential of this remarkable molecular system. The ability to create well-defined, functionalized surfaces through this bottom-up approach continues to drive innovation in a wide array of scientific and technological fields.

References

- 1. if.tugraz.at [if.tugraz.at]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding the Phase Diagram of Self-Assembled Monolayers of Alkanethiolates on Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

A Comprehensive Technical Guide to n-Alkanethiol Monolayer Formation on Metal Surfaces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of n-alkanethiol self-assembled monolayers (SAMs) on various metal surfaces. This guide delves into the core principles of the self-assembly process, detailed experimental protocols for monolayer formation and characterization, and a summary of key quantitative data. The information is tailored for researchers, scientists, and drug development professionals who utilize functionalized surfaces in their work.

Introduction to n-Alkanethiol Self-Assembled Monolayers

Self-assembled monolayers (SAMs) of n-alkanethiols on metal surfaces are highly ordered molecular assemblies formed by the spontaneous chemisorption of alkanethiol molecules onto a metal substrate.[1] These organic thin films are of significant interest due to their ability to precisely control the interfacial properties of materials, which is crucial in fields such as biosensing, molecular electronics, and drug delivery.[2] The formation of a stable, well-ordered monolayer is driven by the strong affinity of the sulfur headgroup for the metal surface and the van der Waals interactions between adjacent alkyl chains. The terminal functional group of the alkanethiol can be tailored to impart specific chemical or physical properties to the surface.[1]

The quality and structure of the resulting monolayer are influenced by several factors, including the choice of metal substrate, the length of the alkyl chain, the solvent used for deposition, and the cleanliness of the substrate.[1][3][4] This guide will explore the formation of n-alkanethiol SAMs on commonly used noble metals such as gold, silver, palladium, and platinum, as well as on copper.

The Self-Assembly Process

The formation of an n-alkanethiol SAM on a metal surface is a dynamic process that generally occurs in two main steps. Initially, the alkanethiol molecules rapidly adsorb onto the metal surface from a solution or the gas phase, forming a disordered, low-density layer.[5] In this early stage, the alkyl chains are typically lying down on the surface. Subsequently, over a period of hours, the monolayer undergoes a reorganization process.[1][5] The molecules transition to a more upright orientation to maximize the van der Waals interactions between the alkyl chains, leading to a densely packed, quasi-crystalline structure.[5]

References

A Deep Dive into the Interaction of 1-Hexanethiol with Gold Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The functionalization of gold nanoparticles (AuNPs) with thiol-containing molecules is a cornerstone of nanoscience and technology, enabling advancements in fields ranging from diagnostics and therapeutics to materials science. Among the various thiol linkers, 1-hexanethiol (C6H13SH) is a widely studied alkanethiol that forms a stable self-assembled monolayer (SAM) on the surface of AuNPs. This technical guide provides an in-depth analysis of the interaction between this compound and gold nanoparticles, focusing on the underlying chemistry, quantitative characterization data, detailed experimental protocols, and the logical relationships governing this fundamental process.

The Core Interaction: Thiol-Gold Chemistry